2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide
Description
2-{2-[1-(4-Butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a benzimidazole derivative featuring a pyrrolidin-5-one ring and a diethylacetamide substituent. The 4-butylphenyl group at the pyrrolidinone nitrogen contributes to its lipophilic character, while the N,N-diethylacetamide moiety may enhance solubility and metabolic stability. Its synthesis likely follows routes analogous to benzimidazole derivatives reported in the literature, involving cyclization and functional group modifications .
Properties
IUPAC Name |
2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-4-7-10-20-13-15-22(16-14-20)30-18-21(17-25(30)32)27-28-23-11-8-9-12-24(23)31(27)19-26(33)29(5-2)6-3/h8-9,11-16,21H,4-7,10,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYTOQPHTUDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Construction of the benzodiazole ring: This can be synthesized via condensation reactions involving ortho-phenylenediamine and carboxylic acid derivatives.
Final coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
- A study highlighted the compound's ability to disrupt the cell cycle in cancer cells, leading to increased rates of apoptosis and reduced proliferation .
-
Neuroprotective Effects :
- The pyrrolidine structure suggests potential neuroprotective properties. Research indicates that similar compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases .
- Case studies involving animal models have demonstrated that these compounds can reduce oxidative stress and inflammation in neural tissues.
Biochemical Applications
- Enzyme Inhibition :
-
Drug Delivery Systems :
- Due to its favorable solubility and stability characteristics, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes can enhance the delivery of therapeutic agents directly to target sites within the body .
Industrial Applications
-
Synthesis of Novel Compounds :
- The chemical structure serves as a versatile building block for synthesizing new pharmaceutical agents. Researchers are exploring its use in creating hybrid compounds that combine multiple pharmacophores for enhanced therapeutic efficacy .
-
Chemical Intermediates :
- In industrial settings, this compound can act as an intermediate in the production of agrochemicals and other fine chemicals. Its reactivity allows for modifications that yield products with specific desired properties.
Data Tables
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Lipophilicity : The 4-butylphenyl group in the target compound likely increases lipophilicity compared to the 3-methylphenyl (Compounds 12, 14) or 4-ethoxyphenyl () substituents.
- Acetamide Variants : The N,N-diethyl group in the target compound may improve solubility over the bulkier N-isopropyl-N-phenyl () or heterocyclic substituents (Compound 14) .
Key Observations :
- Yields : The target compound’s synthesis may achieve moderate yields (50–70%) based on analogs like Compounds 12 and 14, which are synthesized via similar benzimidazole cyclization routes .
- Melting Points : Higher melting points (e.g., 194–195°C for Compound 12) suggest crystalline stability, whereas decomposition at 204°C (Compound 14) indicates thermal sensitivity in heterocyclic acetamide derivatives. The target compound’s melting point is expected to align with these trends.
Spectroscopic and Analytical Consistency
All compared compounds were characterized using $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry, confirming structural integrity. For example, Compound 12’s molecular ion peak at m/z 418 (MS, 25 V) aligns with its molecular formula . The target compound would likely exhibit similar spectroscopic signatures, with distinct shifts for the butylphenyl and diethylacetamide groups.
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The 4-butylphenyl group may enhance target binding compared to smaller aryl substituents, while the diethylacetamide could reduce metabolic degradation relative to bulkier groups (e.g., N-isopropyl-N-phenyl) .
- Evidence Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural inferences are drawn from analogs, necessitating further experimental validation.
Biological Activity
The compound 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodiazole ring fused with a pyrrolidinone moiety and a butylphenyl group. The molecular formula is with a molecular weight of 474.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C29H38N4O2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | XHCSWECRRFNWIE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzodiazole moiety is known to interact with various proteins and enzymes, potentially modulating their activity. Preliminary studies suggest that it may exert effects through:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
Biological Activity and Therapeutic Potential
Research has indicated several potential biological activities associated with this compound:
Antinociceptive Properties
In animal models, compounds similar to this structure have shown significant antinociceptive (pain-relieving) effects. For instance, the presence of the pyrrolidinone ring is often linked to analgesic properties, suggesting that this compound might be effective in pain management.
Anti-inflammatory Effects
Studies have indicated that related compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory conditions.
Antitumor Activity
Preliminary investigations into the cytotoxic effects of similar benzodiazole derivatives have revealed selective activity against various tumor cell lines. For example, compounds derived from benzodiazoles have been reported to inhibit the growth of cancer cells in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodiazole derivatives:
- Cytotoxicity Assays : Research demonstrated that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential for cancer treatment .
- Inflammation Models : Inflammation models showed that compounds with similar structures significantly reduced edema and inflammatory markers in vivo .
- Neuropharmacological Studies : Animal studies indicated that related compounds had significant effects on pain perception and anxiety-like behaviors, highlighting their potential for treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
